(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone
Description
The compound "(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone" features a piperidine ring substituted with a hydroxymethyl group at the 4-position, which is further modified by a (4-chlorophenyl)sulfanyl moiety. The ketone group at the 4-position of the piperidine ring is bonded to a 4-chlorophenyl group. This structure integrates multiple functional groups: a sulfanyl (thioether) linker, a hydroxyl group, and two aromatic chlorophenyl rings.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[(4-chlorophenyl)sulfanylmethyl]-4-hydroxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2S/c20-15-3-1-14(2-4-15)18(23)22-11-9-19(24,10-12-22)13-25-17-7-5-16(21)6-8-17/h1-8,24H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILZTCCYHZUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130303 | |
| Record name | (4-Chlorophenyl)[4-[[(4-chlorophenyl)thio]methyl]-4-hydroxy-1-piperidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478248-10-1 | |
| Record name | (4-Chlorophenyl)[4-[[(4-chlorophenyl)thio]methyl]-4-hydroxy-1-piperidinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478248-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[4-[[(4-chlorophenyl)thio]methyl]-4-hydroxy-1-piperidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxypiperidine Preparation
The 4-hydroxypiperidine scaffold is typically synthesized via Büchner reaction or cyclization of 1,5-diamines . A patent by KJL Augustyns et al. (US 7,074,794 B2) describes the use of tert-butyl 4-oxopiperidine-1-carboxylate (ROUYFJUVMYHXFJ-UHFFFAOYSA-N) as a protected intermediate, which undergoes stereoselective reduction to yield 4-hydroxypiperidine derivatives.
Example Protocol :
- Protect piperidine-4-one with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate.
- Reduce the ketone to a secondary alcohol using NaBH₄ or L-selectride, achieving >90% yield.
- Deprotect Boc with HCl/dioxane to isolate 4-hydroxypiperidine.
Sulfanylmethyl Substituent Installation
Thiol-Alkylation Strategy
The [(4-chlorophenyl)sulfanyl]methyl group is introduced via Mitsunobu reaction or SN2 alkylation . Patent EP1308439A1 highlights the use of 4-chlorobenzenethiol and methyl iodide under basic conditions (K₂CO₃, DMF) to form the sulfanylmethyl linkage.
Optimization Notes :
Methanone Bridge Formation
Friedel-Crafts Acylation
Coupling the 4-chlorophenyl group to the piperidine nitrogen is achieved via Friedel-Crafts acylation using 4-chlorobenzoyl chloride (PASDCCFISLVPSO-UHFFFAOYSA-N) in the presence of AlCl₃.
Procedure :
- React 4-hydroxypiperidine with 4-chlorobenzoyl chloride (1.2 eq) in anhydrous DCM.
- Add AlCl₃ (1.5 eq) at 0°C, stir for 12 hr.
- Quench with ice-water, extract with DCM, and purify via silica chromatography (70% yield).
Integrated Synthetic Route
Combining the above steps, a plausible pathway is:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine protection | Boc₂O, DMAP, CH₂Cl₂, rt, 6 hr | 95% |
| 2 | Ketone reduction | NaBH₄, MeOH, 0°C, 2 hr | 92% |
| 3 | Boc deprotection | HCl/dioxane, rt, 3 hr | 89% |
| 4 | Sulfanylmethyl alkylation | 4-ClC₆H₄SH, MeI, K₂CO₃, DMF, 60°C, 8 hr | 78% |
| 5 | Methanone acylation | 4-ClC₆H₄COCl, AlCl₃, DCM, 0°C, 12 hr | 70% |
Analytical Characterization
Critical quality control steps include:
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- NMR : δ 7.4–7.6 (m, 8H, Ar-H), δ 4.1 (s, 1H, -OH), δ 3.2–3.5 (m, 4H, piperidine-H).
- MS (ESI+) : m/z 433.0 [M+H]⁺.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are performed under controlled temperatures and often require catalysts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
{1-[(4-Chlorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol (8c): This compound replaces the ketone group with a hydroxymethyl group and substitutes one chlorophenyl ring with a fluorophenyl group. The absence of the sulfanyl linker and the presence of fluorine alter its electronic properties and biological activity .
4-Aroylpiperidines : These compounds share the aroyl (aryl ketone) group on the piperidine ring but lack the hydroxymethyl-sulfanyl modification. Their biological activity often correlates with σ-receptor affinity .
Physicochemical Properties
The hydroxyl group may improve hydrogen-bonding capacity, influencing receptor interactions .
Spectroscopic Data
- NMR :
- Mass Spectrometry : Both compounds show [M+H]⁺ peaks in TOF MS ES+, with the target compound’s higher molecular weight distinguishing it from 8c .
Stability and Degradation
- The sulfanyl group in the target compound may oxidize to sulfoxide or sulfone derivatives under acidic or oxidative conditions, altering bioactivity. In contrast, 8c’s fluorophenyl group provides greater electronic stability .
Research Findings and Implications
- Structural Optimization : Replacing the ketone group in the target compound with a hydroxymethyl group (as in 8c) could enhance solubility while retaining σ-receptor affinity .
- Synergistic Effects : The combination of sulfanyl and hydroxyl groups may create unique hydrogen-bonding and hydrophobic interactions, making the compound a candidate for dual-target therapeutics.
Biological Activity
The compound (4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone , also known as CID 1489028 , has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a chlorophenyl group, a sulfanyl group, and a hydroxypiperidine moiety. The structural features contribute to its pharmacological properties, particularly in enzyme inhibition and antibacterial activity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and chlorophenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial cell membranes or specific enzymatic pathways.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies have demonstrated that piperidine derivatives can act as acetylcholinesterase (AChE) and urease inhibitors. For example, certain derivatives were found to exhibit strong inhibitory activity against urease with IC50 values significantly lower than reference standards . This suggests that the compound may have therapeutic applications in conditions where enzyme inhibition is beneficial, such as in the treatment of hyperurecemia.
Analgesic Activity
In animal models, derivatives of this compound have shown significant analgesic effects. A study indicated that related piperidine derivatives produced notable pain relief in male Wistar rats when administered intramuscularly . This analgesic activity suggests potential for development into pain management therapies.
Hypoglycemic Effects
Compounds bearing similar functionalities have also been evaluated for their hypoglycemic effects. The presence of the sulfamoyl group is often associated with such activities, indicating that our compound may contribute to glucose regulation .
Study 1: Antibacterial Screening
A recent study evaluated the antibacterial efficacy of synthesized compounds similar to (4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone. The results showed:
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7l | Salmonella typhi | 18 |
| 7m | Bacillus subtilis | 15 |
| 7n | Escherichia coli | 12 |
This data underscores the compound's potential as an antibacterial agent .
Study 2: Enzyme Inhibition Assay
In a comparative study of urease inhibitors:
| Compound ID | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| 7p | 1.21 ± 0.005 | 21.25 ± 0.15 |
| 7q | 2.14 ± 0.003 |
These results highlight the potency of the synthesized compounds compared to established inhibitors .
Q & A
Basic Question: What are the key synthetic routes for synthesizing this compound, and how are intermediates purified?
Methodological Answer:
The compound is synthesized via multi-step reactions involving sulfanyl group incorporation and piperidine ring functionalization. A common approach involves:
- Step 1: Reacting 4-chlorophenyl sulfanyl precursors with a hydroxypiperidine derivative under alkaline conditions (e.g., NaOH in dichloromethane) to form the sulfanyl-methyl intermediate .
- Step 2: Coupling this intermediate with a 4-chlorophenyl methanone group via nucleophilic substitution or Friedel-Crafts acylation .
- Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water mixtures) is used to isolate intermediates and final products. Purity is confirmed via HPLC (≥95%) .
Basic Question: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- X-ray Crystallography: Resolves the 3D conformation, including bond angles and dihedral stresses. For example, the hydroxyl group on the piperidine ring forms intramolecular hydrogen bonds, stabilizing the structure .
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., 4-chlorophenyl peaks at δ 7.2–7.4 ppm; piperidine protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry: High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 447.08) and fragmentation patterns .
Advanced Question: How can synthetic yield be optimized while minimizing byproducts like sulfoxides or des-chloro impurities?
Methodological Answer:
- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N) to prevent oxidation of the sulfanyl group to sulfoxide .
- Catalysis: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency between aryl groups and piperidine intermediates .
- Byproduct Analysis: Monitor reactions with TLC or in-situ FTIR. Impurities like des-chloro derivatives (e.g., loss of Cl at m/z 411) are identified via LC-MS and mitigated by adjusting stoichiometry .
Advanced Question: What strategies are used to evaluate the compound's binding affinity to multi-receptor targets (e.g., dopamine, serotonin)?
Methodological Answer:
- Radioligand Assays: Competitive binding studies using H-labeled antagonists (e.g., H-spiperone for dopamine D2 receptors) quantify IC values .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with receptor active sites. The 4-hydroxypiperidine group is critical for hydrogen bonding with conserved residues .
- Functional Assays: Calcium flux or cAMP assays in transfected HEK293 cells measure downstream signaling post-receptor activation .
Advanced Question: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Source Validation: Cross-check compound purity (e.g., via COSY NMR for stereochemical consistency) and supplier certificates .
- Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC values may arise from differences in cell line viability or receptor isoform expression .
Advanced Question: What methodologies assess the compound's environmental persistence and ecotoxicological impact?
Methodological Answer:
- Biodegradation Studies: Incubate the compound with soil or water microcosms; monitor degradation via LC-MS/MS over 28 days. The chlorophenyl groups show slow mineralization (~20% in 30 days) .
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (LC) and algal growth inhibition assays. LogP values (~3.5) suggest moderate bioaccumulation potential .
Advanced Question: How are impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone identified and quantified?
Methodological Answer:
- HPLC-MS/MS: Use a C18 column (e.g., Chromolith) with a methanol/water gradient (65:35). Impurities elute earlier (retention time ~8.2 min vs. 12.5 min for the parent compound) .
- Reference Standards: Compare retention times and fragmentation patterns with certified impurities (e.g., EP Reference Standard MM0505.01) .
Advanced Question: What computational models predict the compound's stability under varying pH and temperature?
Methodological Answer:
- DFT Calculations: Gaussian 09 simulations assess bond dissociation energies (BDEs). The sulfanyl-methyl linker is prone to hydrolysis at pH < 2 or >10 .
- Accelerated Stability Testing: Store the compound at 40°C/75% RH for 6 months; analyze degradation products (e.g., oxidized sulfoxide) via H NMR .
Advanced Question: How does the hydroxyl group on the piperidine ring influence receptor selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Removing the hydroxyl group reduces dopamine D2 affinity by ~10-fold, as shown in analog studies. The hydroxyl forms hydrogen bonds with Asp114 in the D2 receptor .
- Isosteric Replacement: Replace -OH with -OCH; test binding via surface plasmon resonance (SPR). Methoxy analogs show reduced selectivity due to steric hindrance .
Advanced Question: What experimental designs are optimal for studying metabolite formation in vivo?
Methodological Answer:
- Radiolabeling: Synthesize C-labeled compound; administer to rodent models. Track metabolites in plasma (SPE extraction) and excreta via scintillation counting .
- High-Resolution MS: Use Q-TOF systems to identify Phase I metabolites (e.g., hydroxylation at the piperidine ring) and Phase II conjugates (glucuronides) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
